molecular formula C17H12BrN B11976890 (4-Bromo-benzylidene)-naphthalen-1-YL-amine CAS No. 116401-74-2

(4-Bromo-benzylidene)-naphthalen-1-YL-amine

Cat. No.: B11976890
CAS No.: 116401-74-2
M. Wt: 310.2 g/mol
InChI Key: ZKTOXVZLKHNPHC-UHFFFAOYSA-N
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Description

(4-Bromo-benzylidene)-naphthalen-1-YL-amine is an organic compound that features a bromobenzylidene group attached to a naphthylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-benzylidene)-naphthalen-1-YL-amine typically involves the condensation reaction between 4-bromobenzaldehyde and naphthalen-1-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-benzylidene)-naphthalen-1-YL-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(4-Bromo-benzylidene)-naphthalen-1-YL-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Bromo-benzylidene)-naphthalen-1-YL-amine involves its interaction with specific molecular targets. The compound can inhibit quorum sensing and biofilm formation in certain bacterial species, making it a potential candidate for antimicrobial applications . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial communication systems.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Bromo-benzylidene)-naphthalen-1-YL-amine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a bromobenzylidene group and a naphthylamine moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in the fields of antimicrobial research and materials science.

Properties

CAS No.

116401-74-2

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C17H12BrN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H

InChI Key

ZKTOXVZLKHNPHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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